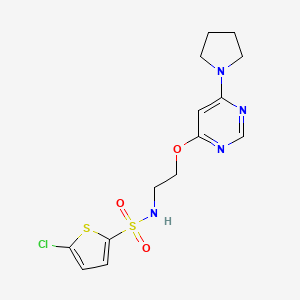
5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H17ClN4O3S2 and its molecular weight is 388.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorine atom at the 5-position of the thiophene ring.
- Pyrrolidine moiety linked to a pyrimidine ring, which is known for its biological activity.
- Sulfonamide group , which enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group enhances its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.
In Vitro Studies
Recent studies have demonstrated the compound's antibacterial and anticancer properties. For instance:
- Antibacterial Activity : In vitro tests showed that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these pathogens ranged from 3.12 to 12.5 μg/mL, indicating strong potency compared to standard antibiotics like ciprofloxacin .
Case Studies
- Anticancer Research : A study focused on the compound's effects on cancer cell lines revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use .
- Targeted Drug Delivery : Research has explored the use of this compound in targeted drug delivery systems, leveraging its ability to selectively bind to cancer cell receptors, enhancing therapeutic efficacy while minimizing side effects .
Comparative Biological Activity Table
| Activity Type | MIC (μg/mL) | IC50 (μM) | Target Pathogen/Cancer Type |
|---|---|---|---|
| Antibacterial | 3.12 - 12.5 | N/A | Staphylococcus aureus |
| Anticancer | N/A | 5 - 15 | Human cancer cell lines (e.g., MCF-7) |
| Enzyme Inhibition | N/A | N/A | Various kinases and enzymes |
Properties
IUPAC Name |
5-chloro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O3S2/c15-11-3-4-14(23-11)24(20,21)18-5-8-22-13-9-12(16-10-17-13)19-6-1-2-7-19/h3-4,9-10,18H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQKCJOGRIVLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














